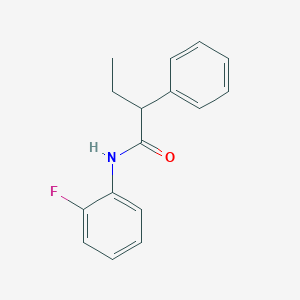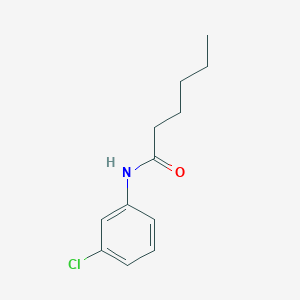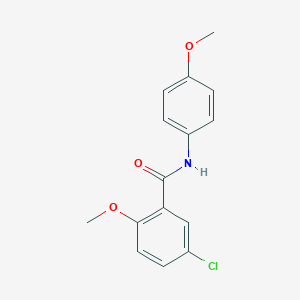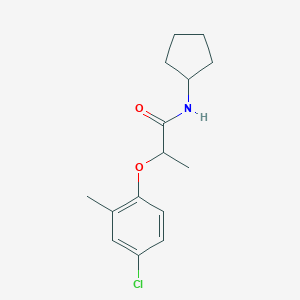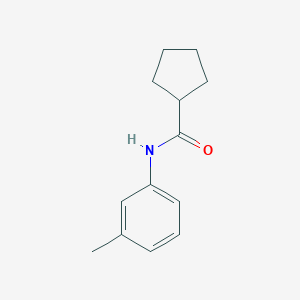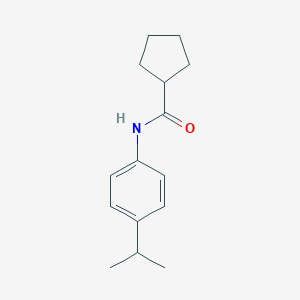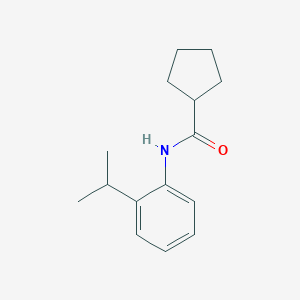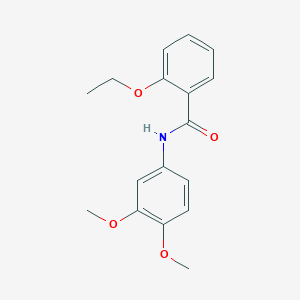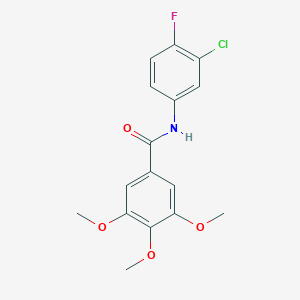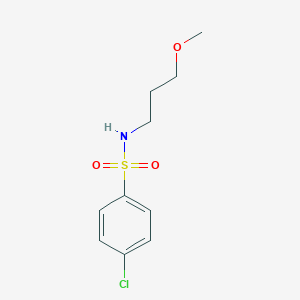
4-chloro-N-(3-methoxypropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline solid, which is soluble in water and organic solvents. This compound has been widely studied for its potential applications in the field of scientific research.
Applications De Recherche Scientifique
4-chloro-N-(3-methoxypropyl)benzenesulfonamide has been used in various scientific research applications. It has been studied for its potential as an inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in many physiological processes. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(3-methoxypropyl)benzenesulfonamide involves inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for many physiological processes such as acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3-methoxypropyl)benzenesulfonamide depend on the specific application and the concentration used. Inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, which is beneficial for the treatment of glaucoma. This compound has also been shown to have anticonvulsant and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-N-(3-methoxypropyl)benzenesulfonamide in lab experiments include its high purity, solubility in water and organic solvents, and ease of synthesis. However, the limitations include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(3-methoxypropyl)benzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to explore its potential as a tool for studying the role of carbonic anhydrase in various physiological processes. Additionally, the development of new synthetic methods for this compound could lead to improved yields and purity.
Conclusion:
In conclusion, 4-chloro-N-(3-methoxypropyl)benzenesulfonamide is a promising compound with potential applications in scientific research. Its synthesis method is straightforward, and it has been studied for its potential as an inhibitor of carbonic anhydrase. This compound has shown anticonvulsant and anticancer properties and has been investigated for its potential as a therapeutic agent for the treatment of glaucoma, epilepsy, and cancer. The future directions for the study of this compound include exploring its potential as a therapeutic agent for other diseases and developing new synthetic methods.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(3-methoxypropyl)benzenesulfonamide can be achieved by reacting 4-chlorobenzenesulfonyl chloride with 3-methoxypropylamine in the presence of a base such as triethylamine. The reaction takes place under mild conditions, and the product can be obtained in high yields. The purity of the product can be improved by recrystallization from suitable solvents.
Propriétés
Formule moléculaire |
C10H14ClNO3S |
|---|---|
Poids moléculaire |
263.74 g/mol |
Nom IUPAC |
4-chloro-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c1-15-8-2-7-12-16(13,14)10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 |
Clé InChI |
GRNAYAVSBCPUJD-UHFFFAOYSA-N |
SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
COCCCNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B291631.png)
